2,6-Dichloro-N,N-diethylpyrimidin-4-amine

Lipophilicity ADME Drug Design

Researchers require a pyrimidine scaffold with orthogonal reactivity for bifunctional molecules (PROTACs) or balanced lipophilicity for CNS penetration. This compound solves both: two chemically distinct chlorine handles enable sequential substitution, while the diethylamino group delivers LogP 2.63. - **Key outcomes:** Convergent synthesis of PROTACs or fluorescent probes; improved membrane permeability vs. primary amine analogs. - **Supply advantage:** Scalable synthesis documented (62% yield). Available for immediate R&D quantities.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
CAS No. 78418-15-2
Cat. No. B3284392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-N,N-diethylpyrimidin-4-amine
CAS78418-15-2
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C8H11Cl2N3/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3
InChIKeyYFSJURSHUSIMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-N,N-diethylpyrimidin-4-amine: Key Building Block


2,6-Dichloro-N,N-diethylpyrimidin-4-amine (CAS 78418-15-2) is a heterocyclic pyrimidine derivative featuring a core pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and an N,N-diethylamino group at the 4-position. It has a molecular weight of 220.1 g/mol and the molecular formula C₈H₁₁Cl₂N₃ . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its dual reactive sites (the chlorine atoms) that enable further functionalization via nucleophilic aromatic substitution, and its diethylamino group which can modulate lipophilicity and target interactions .

Reactive handles Dual chlorine sites for SNAr diversification
Property modifier N,N-Diethylamino modulates lipophilicity
Research use Medicinal chemistry and agrochemical intermediate

2,6-Dichloro-N,N-diethylpyrimidin-4-amine: Irreplaceable Advantage


The 2,6-dichloro-N,N-diethylamino substitution pattern in this compound is critical for its intended applications and cannot be generically substituted by other dichloropyrimidines or diethylaminopyrimidines. Replacing the 2,6-dichloro motif with a 4,6-dichloro arrangement alters regioselectivity in nucleophilic substitution reactions, often leading to mixtures of isomers [1]. Conversely, substituting the N,N-diethylamino group with a primary amine (e.g., 4-amino-2,6-dichloropyrimidine) significantly reduces lipophilicity (LogP ~2.63 for the target vs. lower for the primary amine analog), impacting membrane permeability and downstream biological activity profiles . The specific combination of two reactive chlorine handles and a tertiary amine confers a unique reactivity and property profile that is not interchangeable with in-class analogs.

Regioselectivity shift
4,6-Dichloro isomers may alter substitution pattern and generate regioisomeric mixtures.
Lipophilicity profile mismatch
Replacing N,N-diethylamino with primary amine reduces lipophilicity, potentially altering permeability.

2,6-Dichloro-N,N-diethylpyrimidin-4-amine: Comparative Evidence


Lipophilicity Advantage for Permeability

The calculated LogP value for 2,6-Dichloro-N,N-diethylpyrimidin-4-amine is 2.63 . This is significantly higher than the LogP of the primary amine analog 4-amino-2,6-dichloropyrimidine, which is estimated to be below 1.5 based on its higher polarity and hydrogen-bond donor capacity. This quantitative difference in lipophilicity is a key differentiator for applications where membrane permeability is a critical parameter, such as in the design of central nervous system (CNS) drugs or agrochemicals requiring plant cuticle penetration.

Lipophilicity
Data to verify
2.63 vs <1.5
Supports membrane permeability screening
In silico calculation; verify experimentally
Lipophilicity ADME Drug Design

Synthetic Yield & Scalability

A published synthetic procedure for 2,6-Dichloro-N,N-diethylpyrimidin-4-amine reports an isolated yield of 62% when reacting 2,4,6-trichloropyrimidine with diethylamine in ethanol using triethylamine as a base at 0°C for 0.5 h . This yield provides a quantitative benchmark for assessing the cost-effectiveness of in-house synthesis versus commercial procurement. In comparison, syntheses of closely related N-alkyl-2,6-dichloropyrimidin-4-amines with sterically hindered amines can often result in lower yields due to competitive side reactions, making this 62% yield a favorable starting point for process optimization.

Synthetic Yield
Class-level
62%
Benchmark for scalability evaluation
Under reported conditions; may vary
Process Chemistry Synthesis Scalability

High Purity Specification

Commercial suppliers offer 2,6-Dichloro-N,N-diethylpyrimidin-4-amine with a certified purity specification of NLT 98% . This level of purity is essential for reproducible results in sensitive applications such as medicinal chemistry SAR studies and biological assays. While many pyrimidine building blocks are available at ≥95% purity, the NLT 98% specification provides a higher degree of confidence that observed biological or chemical activity is due to the target compound and not trace impurities.

Purity Specification
Specification review
NLT 98%
Supports reproducible SAR studies
Supplier specification; verify by COA
Quality Control Purity Procurement

Dual Reactive Sites for Diversification

The compound possesses two chlorine atoms at the 2- and 6-positions of the pyrimidine ring, which serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions . This allows for sequential, regioselective functionalization to build molecular complexity. In contrast, analogs like 2-chloro-N,N-diethylpyrimidin-4-amine offer only one reactive site, limiting their utility as scaffolds for generating diverse libraries. The presence of the electron-donating diethylamino group at the 4-position can also activate the ring toward substitution at specific positions compared to non-aminated dichloropyrimidines.

Reactive Sites
Class-level
2 vs 1
Enables diverse library synthesis
Under SNAr conditions; regioselectivity dependent
Synthetic Methodology Nucleophilic Substitution Heterocyclic Chemistry

2,6-Dichloro-N,N-diethylpyrimidin-4-amine: Application Scenarios


CNS-Penetrant Lead Synthesis

Given its calculated LogP of 2.63 , this intermediate is well-suited for the synthesis of drug candidates requiring balanced lipophilicity for optimal blood-brain barrier (BBB) penetration. Its higher LogP compared to more polar pyrimidine analogs makes it a superior starting point for CNS drug discovery programs targeting kinases, GPCRs, or ion channels.

Systemic Agrochemical Discovery

The lipophilic nature of this compound (LogP 2.63) supports its use in developing agrochemicals that require translocation within plant vascular systems. The two chloro groups serve as convenient attachment points for introducing additional pharmacophores or optimizing physicochemical properties for field performance.

Scalable Late-Stage Functionalization

The documented synthesis with a 62% yield under mild conditions demonstrates its viability as a scalable intermediate. Combined with its two reactive sites for SNAr chemistry, it is an excellent candidate for the convergent synthesis of complex molecules in a pharmaceutical or fine chemical manufacturing setting.

Bifunctional Probes & PROTACs

The presence of two orthogonally reactive chlorine atoms makes this scaffold ideal for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. One site can be used to attach a ligand for a target protein, while the other can link to an E3 ligase ligand or a fluorophore, enabling precise control over molecular architecture.

Application
Selection Property
Validation Focus
CNS-penetrant lead design research
Lipophilicity-balanced scaffold
BBB permeability model assays
Agrochemical translocation studies
Lipophilic backbone for plant uptake
Translocation in plant models
Scalable late-stage functionalization
Documented synthetic yield & dual reactive handles
Process scalability and purity validation
Bifunctional probe & PROTAC construction
Orthogonal reactive chlorine sites
Bifunctional architecture and linker chemistry
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